(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine
Description
This phosphine ligand features a xanthene backbone substituted with two tert-butyl groups at the 2,7-positions and two methyl groups at the 9,9-positions. The 4-position of the xanthene is functionalized with two 2-methoxyphenylphosphine groups, creating a sterically hindered, electron-rich ligand. Its molecular structure is optimized for stabilizing transition metal centers in catalysis, particularly in reactions requiring precise steric and electronic control, such as cross-coupling or asymmetric transformations .
Properties
Molecular Formula |
C37H43O3P |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
(2,7-ditert-butyl-9,9-dimethylxanthen-4-yl)-bis(2-methoxyphenyl)phosphane |
InChI |
InChI=1S/C37H43O3P/c1-35(2,3)24-19-20-28-26(21-24)37(7,8)27-22-25(36(4,5)6)23-33(34(27)40-28)41(31-17-13-11-15-29(31)38-9)32-18-14-12-16-30(32)39-10/h11-23H,1-10H3 |
InChI Key |
UBRFEYSNTOVDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(C)(C)C)OC3=C1C=C(C=C3P(C4=CC=CC=C4OC)C5=CC=CC=C5OC)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine typically involves multiple steps:
Formation of the Xanthene Core: The xanthene core is synthesized through a Friedel-Crafts alkylation reaction, where 2,7-di-tert-butyl-9,9-dimethylxanthene is formed by reacting 2,7-di-tert-butylxanthene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phosphine Group: The phosphine moiety is introduced via a nucleophilic substitution reaction. The xanthene derivative is reacted with bis(2-methoxyphenyl)phosphine chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coordination: The phosphine moiety can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium hydride, potassium tert-butoxide.
Coordination: Transition metal salts like palladium chloride, platinum chloride.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic aromatic substitution.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Chemistry
In chemistry, (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine is used as a ligand in transition metal catalysis. Its ability to form stable complexes with metals like palladium and platinum makes it valuable in catalytic cycles for organic transformations, including cross-coupling reactions and hydrogenation.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a drug delivery agent. The xanthene core provides a fluorescent property, which can be utilized in imaging and tracking drug distribution within biological systems.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique structural properties contribute to the synthesis of polymers and other materials with specific mechanical and chemical characteristics.
Mechanism of Action
The mechanism by which (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)bis(2-methoxyphenyl)phosphine exerts its effects is primarily through its interaction with metal centers in catalytic processes. The phosphine moiety coordinates with the metal, facilitating the formation of active catalytic species. This interaction enhances the reactivity and selectivity of the metal center, enabling efficient catalysis of various chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Xanthene-Based Phosphine Ligands
Compound A : [9,9-Dimethyl-2,7-bis(2-methyl-2-propanyl)-9H-xanthene-4,5-diyl]bis[methyl(phenyl)phosphine]
- Molecular Formula : C₃₇H₄₄OP₂
- Key Features :
- Xanthene backbone with methyl and phenyl substituents on the phosphine groups.
- Lacks methoxy groups, reducing electron-donating capacity compared to the target compound.
- Steric bulk from tert-butyl groups (2,7-positions) matches the target ligand, but phenyl groups at the 4,5-positions provide less electron density than 2-methoxyphenyl .
Compound B : 4,5-Diphenylphosphino-2,7-di-tert-butyl-9,9-dimethylxanthene
Bis(aryl)phosphines Without Xanthene Backbones
Compound C : Bis(2-methoxyphenyl)phosphine (CAS 10177-79-4)
- Molecular Formula : C₁₄H₁₅O₂P
- Key Features :
- Lacks the xanthene backbone, resulting in lower molecular weight (246.24 g/mol vs. ~700 g/mol for the target compound).
- Methoxy groups provide electron density but minimal steric protection, limiting utility in reactions requiring bulky ligands.
- Commonly used in small-molecule catalysis but less effective in stabilizing sensitive metal complexes .
Compound D : Bis(4-methoxyphenyl)phosphine (CAS 84127-04-8)
Sterically Hindered Alkyl/Aryl Hybrid Phosphines
Compound E : Di-tert-butylphosphine (CAS 819-19-2)
Structural and Electronic Comparison Table
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